Symmetric 5,6-Diethyl Substitution Eliminates Chiral Complexity Relative to Aspergillic Acid
Aspergillic acid (6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone) possesses a chiral center at the sec-butyl substituent, requiring enantioselective synthesis or chiral resolution for single-enantiomer studies [1]. The target compound replaces the 6-sec-butyl group with an achiral ethyl group, yielding a symmetric 5,6-diethyl substitution pattern with zero defined atom stereocenters . This structural simplification eliminates the stereochemical complexity entirely, enabling racemic synthesis and simplifying analytical characterization.
Aspergillic acid: 1 chiral center
| Evidence Dimension | Number of stereocenters |
|---|---|
| Target Compound Data | 0 defined atom stereocenters |
| Comparator Or Baseline | Aspergillic acid: 1 chiral center at 6-sec-butyl group [1] |
| Quantified Difference | Reduction from 1 chiral center to 0 ; racemization concern eliminated |
| Conditions | Structural analysis by InChI/SMILES inspection |
Why This Matters
For procurement, the absence of a chiral center simplifies synthetic route design, reduces cost, and improves batch-to-batch consistency relative to enantiomerically pure aspergillic acid.
- [1] Wikipedia. Aspergillic acid. https://en.wikipedia.org/wiki/Aspergillic_acid (accessed 2026-05-11). View Source
